2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
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Overview
Description
2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridazine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which can be synthesized through the cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor The pyridazine ring is then constructed through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts, lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Amides, esters, or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in binding interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an oxazole and a pyridazine ring, along with a nitrile group, makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-9(2)17-18(14(19)11(8)5-15)7-13-16-6-12(20-13)10-3-4-10/h6,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJYDIGQCMODGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC2=NC=C(O2)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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